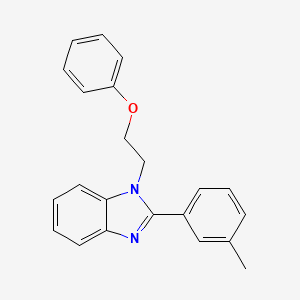![molecular formula C18H16N2O4S B11403564 Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate CAS No. 58915-09-6](/img/structure/B11403564.png)
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate is a chemical compound with the molecular formula C18H16N2O4S. This compound is part of the benzoxazole derivatives, which are known for their diverse pharmacological activities. It has a molecular weight of 356.4 and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves several steps. One common method includes the reaction of 1,3-benzoxazole-2-thiol with ethyl 4-aminobenzoate in the presence of an appropriate coupling agent. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .
Applications De Recherche Scientifique
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate can be compared with other benzoxazole derivatives, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: Another benzoxazole derivative with different substituents. These compounds share similar pharmacological activities but differ in their specific interactions and effects.
Propriétés
Numéro CAS |
58915-09-6 |
|---|---|
Formule moléculaire |
C18H16N2O4S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
ethyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N2O4S/c1-2-23-17(22)12-7-9-13(10-8-12)19-16(21)11-25-18-20-14-5-3-4-6-15(14)24-18/h3-10H,2,11H2,1H3,(H,19,21) |
Clé InChI |
ZNPNSUPAXSQOIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403482.png)

![2-Methylpropyl 4-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11403512.png)

![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11403524.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11403526.png)
![5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11403527.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chlorobenzamide](/img/structure/B11403536.png)
![ethyl 3-[3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11403539.png)

![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11403545.png)
![N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B11403553.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403558.png)
